molecular formula C9H10O3S B14357112 (2-Acetylphenyl)methanesulfinic acid CAS No. 92912-36-2

(2-Acetylphenyl)methanesulfinic acid

Cat. No.: B14357112
CAS No.: 92912-36-2
M. Wt: 198.24 g/mol
InChI Key: VIHFGYMNNZWFDC-UHFFFAOYSA-N
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Description

(2-Acetylphenyl)methanesulfinic acid is a sulfinic acid derivative featuring a methanesulfinic acid group (-SO₂H) attached to a 2-acetylphenyl moiety.

Properties

CAS No.

92912-36-2

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

(2-acetylphenyl)methanesulfinic acid

InChI

InChI=1S/C9H10O3S/c1-7(10)9-5-3-2-4-8(9)6-13(11)12/h2-5H,6H2,1H3,(H,11,12)

InChI Key

VIHFGYMNNZWFDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CS(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylphenyl)methanesulfinic acid typically involves the reaction of 2-acetylphenyl sulfone with reducing agents. One common method is the reduction of 2-acetylphenyl sulfone using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield (2-Acetylphenyl)methanesulfinic acid.

Industrial Production Methods

Industrial production of (2-Acetylphenyl)methanesulfinic acid may involve more scalable and efficient methods, such as catalytic hydrogenation of 2-acetylphenyl sulfone. This process can be optimized for large-scale production by adjusting parameters like temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Acetylphenyl)methanesulfinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: It can be reduced to form sulfides or other reduced sulfur-containing compounds.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

(2-Acetylphenyl)methanesulfinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2-Acetylphenyl)methanesulfinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The sulfinic acid moiety can act as a nucleophile or electrophile, depending on the reaction conditions, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Reactivity Trends of Sulfinic Acids in Nucleophilic Reactions

Compound Substituent Effect Relative Reactivity
Methanesulfinic acid Electron-donating 1.00 (reference)
p-Toluenesulfinic acid Electron-donating 0.75
Benzenesulfinic acid Neutral 0.50
p-Chlorosulfinic acid Electron-withdrawing 0.25
(2-Acetylphenyl)methanesulfinic acid* Electron-withdrawing ~0.30 (estimated)

*Estimated based on structural analogy.

pH-Dependent Reactivity

Reactivity (kobs) increases with decreasing pH due to protonation of intermediates, enhancing electrophilicity . For example, methanesulfinic acid shows optimal activity at pH 2.0. The acetylphenyl derivative may require similar acidic conditions for efficient reactivity.

Role as a Leaving Group

Methanesulfinic acid is eliminated during aza-Michael addition reactions in protein bioconjugation, forming stable acrylate-linked products . The acetylphenyl variant could serve a similar role, though its bulkier structure might slow elimination kinetics.

Hypoxia-Selective Cytotoxicity

Methanesulfinic acid is a marker of hydroxyl radical generation in DNA-cleaving agents under hypoxic conditions .

Enzyme Inhibition

Methanesulfinic acid weakly inhibits cysteine aminotransferase (CAT) but lacks selectivity . Structural modifications, such as the acetylphenyl group, might enhance target specificity by introducing steric or electronic constraints.

Detection and Analytical Methods

Colorimetric Assays

Methanesulfinic acid is detected via coupling with diazonium salts (e.g., Fast Blue BB) at pH 2.0, yielding a chromophore extractable into organic solvents . Key features of the assay:

  • Sensitivity : Detects as low as 10 nmol of methanesulfinic acid.
  • Interference Resistance : Minimal cross-reactivity with DMSO, thiols, or sulfates.

Table 2: Comparison of Sulfinic Acid Detection Limits

Compound Detection Limit (nmol) Optimal pH
Methanesulfinic acid 10 2.0
Benzenesulfinic acid 15 2.0
(2-Acetylphenyl)methanesulfinic acid* ~20 (estimated) 2.0–2.5

*Assuming similar extraction efficiency but reduced reactivity due to steric hindrance.

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